molecular formula C25H46O18P3S · 3Na B1157038 Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)

Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)

Cat. No.: B1157038
M. Wt: 796.5
InChI Key: SHMUZCNTTQWVTL-CCPODLHSSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) is an analog of naturally occurring PtdIns-(3,4)-P2 that contains sulfur rather than oxygen at the sn-3 position of the glycerol backbone. Potential hydrolysis by phospholipase C (PLC) would yield a free thiol which could then react with chromogenic reagents such as DTNB (Ellman’s reagent). There are no published reports on the biological activity of Ptd(S)Ins-P2 (1,2- dioctanoyl) or its use as a chromogenic substrate for PLC.

Properties

Molecular Formula

C25H46O18P3S · 3Na

Molecular Weight

796.5

InChI

InChI=1S/C25H49O18P3S.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(40-19(27)14-12-10-8-6-4-2)16-47-46(37,38)43-23-20(28)21(29)24(41-44(31,32)33)25(22(23)30)42-45(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,

InChI Key

SHMUZCNTTQWVTL-CCPODLHSSA-K

SMILES

CCCCCCCC(OC[C@@H](OC(CCCCCCC)=O)CSP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+]

Synonyms

DOsPI-3,4-P2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 2
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 3
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 4
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 5
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 6
Ptd(S)Ins-(3,4)-P2 (1,2-dioctanoyl) (sodium salt)

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